2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a carboxylic acid group, and a 2-chlorophenyl group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid can be achieved through various methods, including:
Gewald Reaction: This involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base. For this compound, the starting materials would include 2-chlorobenzaldehyde, elemental sulfur, and a suitable nitrile.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P_4S_10).
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale Gewald reactions due to their efficiency and scalability. Reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products safely.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H_2O_2) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl_2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxylic acid: Similar structure but with a different position of the chlorine atom.
2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid: Bromine instead of chlorine.
2-Amino-4-(2-methylphenyl)thiophene-3-carboxylic acid: Methyl group instead of chlorine.
Uniqueness
2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can influence its electronic properties and reactivity. This positioning can affect its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKYMKDKMKEHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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